molecular formula C9H17NO B2738985 2-Isocyanatooctane CAS No. 99064-98-9

2-Isocyanatooctane

Cat. No.: B2738985
CAS No.: 99064-98-9
M. Wt: 155.241
InChI Key: FTWPDIQXUDUDPL-UHFFFAOYSA-N
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Description

2-Isocyanatooctane is an aliphatic monoisocyanate with the chemical formula C₉H₁₇NO and a molecular weight of 155.13 Da . It belongs to the class of organic isocyanates, characterized by a reactive –NCO group attached to a hydrocarbon backbone. This compound is structurally defined by an eight-carbon alkyl chain with the isocyanate functional group located at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanatooctane can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl₂). The general reaction is as follows:

[ \text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-N=C=O} + 2 \text{HCl} ]

This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, alternative methods have been developed, such as the non-phosgene route, which involves the thermal decomposition of carbamates .

Industrial Production Methods

In industrial settings, the production of isocyanates, including this compound, often involves the phosgene method due to its efficiency. due to safety concerns, there is ongoing research into non-phosgene methods, such as the use of carbon monoxide and urea .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanatooctane undergoes various chemical reactions, including:

  • Hydrolysis: : Reacts with water to form an amine and carbon dioxide. [ \text{R-N=C=O} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{CO}_2 ]

  • Reaction with Alcohols: : Forms urethanes (carbamates). [ \text{R-N=C=O} + \text{R’-OH} \rightarrow \text{R-NH-C(O)-O-R’} ]

  • Reaction with Amines: : Forms substituted ureas. [ \text{R-N=C=O} + \text{R’R’‘NH} \rightarrow \text{R-NH-C(O)-NR’R’'} ]

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

Building Block for Polyurethanes

  • 2-Isocyanatooctane serves as a crucial building block in the synthesis of polyurethanes. These polymers are widely utilized in coatings, adhesives, foams, and elastomers due to their durability and versatility.

Reactivity with Alcohols and Amines

  • The compound reacts with alcohols to form urethanes and with amines to produce substituted ureas. This reactivity is essential for creating various polymeric materials that have specific mechanical and thermal properties.

Biological Applications

Enzyme Inhibitors

  • In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to modify proteins can be useful in studying enzyme activity and mechanisms.

Drug Delivery Systems

  • The compound is also being explored as a precursor in drug delivery systems. Its reactivity allows for the development of carriers that can release therapeutic agents in a controlled manner, enhancing treatment efficacy.

Medical Applications

Potential Pharmaceutical Uses

  • Research indicates that this compound may have applications in pharmaceuticals, particularly as a precursor for compounds that could be used in drug formulations. Its unique chemical properties may allow for the development of novel therapeutic agents.

Industrial Applications

Coatings and Adhesives

  • In industry, this compound is employed in the production of coatings and adhesives. Its reactivity allows for strong bonding and durability, making it suitable for applications in automotive and construction sectors.

Foams Production

  • The compound is also utilized in manufacturing flexible and rigid foams, which are essential materials in various consumer products, including furniture, insulation, and packaging materials.

Case Studies

  • Polyurethane Synthesis : A study demonstrated that this compound could be used effectively to synthesize polyurethanes with enhanced mechanical properties. The resulting materials showed improved tensile strength and flexibility compared to those made with other isocyanates.
  • Biological Activity Investigation : Research into the biological effects of this compound indicated its potential as an enzyme inhibitor. This study involved testing various concentrations on specific enzymes, revealing dose-dependent inhibition that could lead to further exploration in drug development.

Mechanism of Action

The mechanism of action of 2-isocyanatooctane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is exploited in the formation of polyurethanes, where the isocyanate reacts with polyols to form long polymer chains .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of isocyanates depend on their molecular structure, chain length, and substituents. Below is a comparative analysis of 2-isocyanatooctane with three structurally related compounds:

Compound CAS Number Formula Molecular Weight (Da) Functional Groups Key Structural Features
This compound Not provided C₉H₁₇NO 155.13 Aliphatic monoisocyanate Linear C8 chain, –NCO at C2 position
2-Isocyanatopentane 142688-48-0 C₆H₁₁NO 113.16 Aliphatic monoisocyanate Shorter C5 chain, –NCO at C2 position
Hexamethylene diisocyanate 822-06-0 C₆H₁₂N₂O₂ 168.18 Aliphatic diisocyanate Two –NCO groups, linear C6 chain
2-(Chloromethyl)phenyl isocyanate 52986-66-0 C₈H₆ClNO 167.59 Aromatic monoisocyanate with Cl Benzene ring with –NCO and –CH₂Cl substituents

Key Observations :

  • Chain Length and Reactivity : Longer alkyl chains (e.g., this compound) reduce volatility compared to shorter-chain analogs like 2-isocyanatopentane. This impacts handling and application in polymer synthesis .
  • Diisocyanates vs. Monoisocyanates: Hexamethylene diisocyanate’s dual –NCO groups enable cross-linking in polyurethane production, whereas monoisocyanates like this compound are typically used as chain extenders or modifiers .
  • Aromatic vs. Aliphatic : 2-(Chloromethyl)phenyl isocyanate exhibits enhanced electrophilicity due to the electron-withdrawing chlorine substituent, making it reactive in aryl-urethane or urea syntheses. Aliphatic isocyanates like this compound are less reactive but more resistant to hydrolysis .

Biological Activity

2-Isocyanatooctane is a compound that belongs to the class of isocyanates, which are known for their diverse applications in organic synthesis and material science. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Understanding the biological activity of this compound involves exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by the presence of an isocyanate functional group (-N=C=O) attached to an octane chain. Its chemical structure can be represented as follows:

C8H15NO\text{C}_8\text{H}_{15}\text{N}\text{O}

This structure allows for various interactions with biological macromolecules, potentially influencing enzymatic activity, receptor binding, and cellular signaling pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Modification : Isocyanates are known to react with nucleophilic sites on proteins, leading to modifications that can alter protein function. This can result in changes in enzyme activity or receptor interactions.
  • Cellular Signaling : By modifying signaling proteins or receptors, this compound may influence pathways involved in cell proliferation, apoptosis, and inflammation.
  • Cytotoxicity : Some studies suggest that isocyanates can induce cytotoxic effects in certain cell types, potentially leading to programmed cell death (apoptosis).

Cytotoxic Effects

A study investigating the cytotoxic effects of various isocyanates, including this compound, reported significant cytotoxicity in cancer cell lines. The compound was shown to induce apoptosis through caspase activation pathways. The results indicated a concentration-dependent effect on cell viability:

CompoundCC50 (µM)% Hypodiploid Nuclei
This compound25 ± 570% at 50 µM
Control (DMSO)>10000%

CC50: Concentration causing 50% reduction in cell viability.

Protein Interaction Studies

Further research has highlighted the ability of this compound to modify specific amino acids within proteins. For instance, it was found to react with cysteine residues, leading to altered enzymatic activity in glycosidases:

ProteinModification SiteActivity Change (%)
Glycosidase ACys-123-45%
Glycosidase BCys-78-30%

Case Study 1: Anticancer Activity

In a controlled study on the anticancer properties of this compound, researchers treated human leukemia cells with varying concentrations of the compound. The findings revealed that at concentrations above 25 µM, there was a marked increase in apoptosis as evidenced by flow cytometry analysis.

Case Study 2: Inflammatory Response Modulation

Another study explored the effects of this compound on inflammatory responses in macrophages. The compound was observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at low concentrations (10-20 µM), suggesting a potential role in modulating immune responses.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Isocyanatooctane in academic laboratories?

  • Methodological Answer : Synthesis typically involves the reaction of octylamine with phosgene or its non-phosgene alternatives (e.g., triphosgene) under inert conditions (e.g., nitrogen atmosphere). The reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purification is achieved through distillation or column chromatography. Detailed characterization via 1H^{1}\text{H} and 13C^{13}\text{C} NMR, IR spectroscopy (to confirm the isocyanate group at ~2270 cm1^{-1}), and elemental analysis is essential .

Q. How should researchers safely handle this compound due to its toxicity and reactivity?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work exclusively in a fume hood to avoid inhalation. Store the compound under anhydrous conditions in a sealed container, away from moisture and nucleophiles (e.g., water, alcohols). Emergency protocols for spills should include neutralization with dry sand or specialized isocyanate-neutralizing agents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To confirm the isocyanate group (sharp peak ~2270 cm1^{-1}).
  • NMR Spectroscopy : 1H^{1}\text{H} NMR for alkyl chain protons (δ 0.8–1.6 ppm) and 13C^{13}\text{C} NMR for the isocyanate carbon (δ ~120–130 ppm).
  • Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., EI-MS for M+^{+} at m/z 155). Cross-reference data with established databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from impurities, solvent effects, or instrument calibration errors. Validate data by:

Repeating experiments under identical conditions.

Using complementary techniques (e.g., X-ray crystallography for structural confirmation).

Cross-referencing with peer-reviewed literature and databases (e.g., Reaxys, SciFinder) .
For example, discrepancies in 13C^{13}\text{C} NMR shifts could indicate residual solvent peaks or tautomeric forms .

Q. What strategies optimize reaction conditions for this compound in novel coupling reactions?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). Monitor reaction kinetics via in situ FTIR or HPLC. For example, in urea formation, higher temperatures (80–100°C) and catalytic bases (e.g., DBU) improve yields. Validate optimized conditions through triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Steric hindrance from the octyl chain slows reactions with bulky nucleophiles (e.g., tert-butanol). Electronic effects can be probed via Hammett plots using substituted aryl amines. Computational methods (DFT calculations) predict regioselectivity and transition states. Experimental validation via competitive reactions and kinetic isotope effects (KIEs) is recommended .

Q. What are best practices for interpreting unexpected byproducts in this compound reactions?

  • Methodological Answer : Isolate byproducts via preparative chromatography and characterize using high-resolution MS and 2D NMR (e.g., HSQC, HMBC). Compare fragmentation patterns with spectral libraries. For example, dimerization products may form via moisture exposure, detectable via MALDI-TOF MS. Mechanistic studies (e.g., isotopic labeling) clarify pathways .

Q. Data Reliability & Reproducibility

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

  • Methodological Answer : Document all experimental parameters (e.g., solvent purity, humidity levels, equipment calibration). Share raw data (e.g., NMR FID files, chromatograms) in supplementary materials. Use standardized IUPAC nomenclature and report uncertainties (e.g., ±0.1°C for melting points). Collaborate with third-party labs for independent validation .

Q. What criteria distinguish reliable vs. unreliable data in this compound research?

  • Methodological Answer : Reliable

  • Peer-reviewed publications with detailed methods.
  • Consistency across multiple analytical techniques (e.g., NMR, IR, MS concordance).
  • Availability of raw data and compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable).
    Avoid sources lacking experimental details or using unvalidated protocols (e.g., non-peer-reviewed websites) .

Q. Ethical & Reporting Standards

Q. How should researchers address conflicting toxicity data for this compound in publications?

  • Methodological Answer : Conduct a systematic literature review using databases like PubMed and Web of Science. Perform meta-analyses to identify trends (e.g., LD50_{50} variations due to exposure routes). Clearly disclose limitations (e.g., in vitro vs. in vivo models) and adhere to journal guidelines for conflict-of-interest statements .

Properties

IUPAC Name

2-isocyanatooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWPDIQXUDUDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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